(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea
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Overview
Description
(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea is a chemical compound with the molecular formula C9H12N4OS. It is known for its unique structure, which includes a quinazolinone core and a thiourea group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea typically involves the reaction of 2-aminobenzamide with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The quinazolinone core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction of the quinazolinone core can produce various reduced forms of the compound .
Scientific Research Applications
(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the active site of the enzyme, preventing its methyltransferase activity. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea include:
- 4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea
- N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)amino]methyl}benzoyl)glutamic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows it to interact uniquely with biological targets such as EZH2. This unique interaction profile makes it a valuable compound for research in various scientific fields .
Properties
IUPAC Name |
(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2,(H4,10,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVPGSILUOTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865659-26-3 |
Source
|
Record name | (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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